Tridecafluoroheptanoyl chloride
Overview
Description
Tridecafluoroheptanoyl chloride is an organic fluoride which can be used as an organic intermediate . It is easily converted into carboxylic acids or salts used as surfactants .
Synthesis Analysis
The formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compound has been studied . The oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid has been reported .Molecular Structure Analysis
The molecular formula of Tridecafluoroheptanoyl chloride is C7ClF13O . Its molecular weight is 382.51 .Chemical Reactions Analysis
The study reports potential energy surfaces for reactions that govern oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . Central to computed pathways are dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .Scientific Research Applications
1. Formation of Perfluorocarboxylic Acids (PFCAs) from Thermolysis of Teflon Model Compound
- Summary of Application : Tridecafluoroheptanoyl chloride is used in the study of the thermal degradation of polytetrafluoroethylene (PTFE), commercially known as Teflon. This research is important for understanding the environmental impact of fluoropolymers, which are flame-retardant materials that can release toxic gases when thermally decomposed .
- Methods of Application : The study involves the oxidative transformation of n-C8F18 (a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid. The process involves dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .
- Results or Outcomes : The study found that the formation of the building monomer C2F4 should be suppressed under thermolysis oxidation conditions at which synthesis of trifluoroacetic acids is preferred. The constructed kinetic model illustrates a near-complete conversion of the PTFE model compound into perfluorocarboxylic acids .
2. Synthesis of Trifluoromethyl-Containing Compounds and Trifluoromethyl-Substituted N-Heterocycles
- Summary of Application : Trifluoroacetimidoyl halides, which can be derived from Tridecafluoroheptanoyl chloride, are used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles. These compounds have extensive applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science .
- Methods of Application : The review focuses on two different reaction modes upon trifluoroacetimidoyl halides, namely, coupling and annulation reactions to illustrate their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .
- Results or Outcomes : The review summarizes recent advances in the synthetic applications of trifluoroacetimidoyl halides, providing a comprehensive overview of their potential in the construction of valuable trifluoromethyl-containing molecules .
3. Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them useful for electronic and optoelectronic applications .
- Methods of Application : The synthesis involves the use of nickel and palladium-based catalytic systems. The review focuses on various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- Results or Outcomes : The review provides an overview of the recent developments in the synthesis of these polymers, highlighting their fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
4. Synthesis of Ternary Deep Eutectic Solvent
- Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of ternary deep eutectic solvents. These solvents are a new class of green solvents with properties similar to ionic liquids, and they have potential applications in adsorption, extraction processes, and catalytic activities .
- Methods of Application : The synthesis involves the use of choline chloride, citric acid, and glycerol. The effect of glycerol addition was investigated by means of freezing point, density, viscosity, conductivity, refractive index, and pH measurements .
- Results or Outcomes : The study found that the addition of glycerol caused a decrease in the freezing point from 303 to 241 K and also significant improvement in the physical properties that are important in catalytic applications .
5. Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them useful for electronic and optoelectronic applications .
- Methods of Application : The synthesis involves the use of nickel and palladium-based catalytic systems. The review focuses on various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- Results or Outcomes : The review provides an overview of the recent developments in the synthesis of these polymers, highlighting their fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
6. Synthesis of Ternary Deep Eutectic Solvent
- Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of ternary deep eutectic solvents. These solvents are a new class of green solvents with properties similar to ionic liquids, and they have potential applications in adsorption, extraction processes, and catalytic activities .
- Methods of Application : The synthesis involves the use of choline chloride, citric acid, and glycerol. The effect of glycerol addition was investigated by means of freezing point, density, viscosity, conductivity, refractive index, and pH measurements .
- Results or Outcomes : The study found that the addition of glycerol caused a decrease in the freezing point from 303 to 241 K and also significant improvement in the physical properties that are important in catalytic applications .
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVCTQMGIVZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382154 | |
Record name | Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecafluoroheptanoyl chloride | |
CAS RN |
52447-22-0 | |
Record name | Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoroheptanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.